![molecular formula C15H16FNO B1400845 1-[4-(3-Fluoro-4-methoxyphenyl)phenyl]ethan-1-amine CAS No. 1183409-89-3](/img/structure/B1400845.png)
1-[4-(3-Fluoro-4-methoxyphenyl)phenyl]ethan-1-amine
Übersicht
Beschreibung
1-[4-(3-Fluoro-4-methoxyphenyl)phenyl]ethan-1-amine is a chemical compound with a unique structure that includes a fluorine atom and a methoxy group attached to a phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(3-Fluoro-4-methoxyphenyl)phenyl]ethan-1-amine typically involves the reaction of 3-fluoro-4-methoxyacetophenone with appropriate amine precursors. One common method is the Mannich reaction, which involves the condensation of 3-fluoro-4-methoxyacetophenone with formaldehyde and a secondary amine . This reaction is carried out under mild conditions and results in the formation of the desired amine compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
1-[4-(3-Fluoro-4-methoxyphenyl)phenyl]ethan-1-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The fluorine and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Halogenation and nitration reactions can be performed using reagents like bromine (Br₂) and nitric acid (HNO₃).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various amine derivatives.
Wissenschaftliche Forschungsanwendungen
1-[4-(3-Fluoro-4-methoxyphenyl)phenyl]ethan-1-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-[4-(3-Fluoro-4-methoxyphenyl)phenyl]ethan-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Fluoro-4-methoxyacetophenone: A precursor in the synthesis of 1-[4-(3-Fluoro-4-methoxyphenyl)phenyl]ethan-1-amine.
4’-Trifluoromethylacetophenone: Another fluorinated acetophenone derivative with similar structural features.
Uniqueness
This compound is unique due to the presence of both fluorine and methoxy groups, which confer distinct chemical and biological properties. These functional groups can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound for various applications.
Biologische Aktivität
1-[4-(3-Fluoro-4-methoxyphenyl)phenyl]ethan-1-amine, also known as CAS No. 1183409-89-3, is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological mechanisms, and relevant research findings.
Chemical Structure and Properties
The compound features a fluorine atom and a methoxy group attached to a phenyl ring, contributing to its unique chemical properties. The molecular formula is , and it exhibits a range of chemical behaviors due to the presence of these functional groups.
Property | Value |
---|---|
Molecular Weight | 255.29 g/mol |
IUPAC Name | This compound |
InChI Key | ZEZLXQZVQUVANU-UHFFFAOYSA-N |
Purity | 98% |
Synthesis
The synthesis of this compound typically involves the reaction of 3-fluoro-4-methoxyacetophenone with amine precursors through methods such as the Mannich reaction. This reaction condenses the acetophenone with formaldehyde and a secondary amine, leading to the formation of the target compound.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including receptors and enzymes. The compound may modulate the activity of these targets, leading to diverse biological effects.
Antitumor Activity
Recent studies have indicated potential antitumor properties. For instance, compounds with similar structural features have demonstrated significant inhibitory effects on cancer cell lines:
Compound | Cell Line | IC50 (µM) |
---|---|---|
CFI-400945 | HCT116 | <0.01 |
Compound 82a | KMS-12 BM | 1.4 |
Compound 83 | MM1.S | 0.64 |
These findings suggest that derivatives of this compound may also exhibit similar antitumor activities.
Neuroprotective Effects
In neurological studies, derivatives of this compound have been evaluated for their ability to inhibit enzymes related to Alzheimer's disease:
Enzyme | IC50 (µM) |
---|---|
AChE | 0.62 ± 0.03 |
BuChE | 0.69 ± 0.041 |
BACE-1 | 2.68 ± 0.123 |
These results indicate that the compound could serve as a lead for developing multitarget-directed ligands for neurodegenerative diseases.
Case Studies and Research Findings
Several case studies have explored the biological implications of similar compounds:
- Antiproliferative Activity : A study demonstrated that compounds with methoxy and fluorine substitutions exhibited enhanced antiproliferative effects against various cancer cell lines.
- Inhibition Studies : Research on enzyme inhibition revealed that modifications in the phenolic structure significantly affect inhibitory potency against cholinesterases.
Eigenschaften
IUPAC Name |
1-[4-(3-fluoro-4-methoxyphenyl)phenyl]ethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FNO/c1-10(17)11-3-5-12(6-4-11)13-7-8-15(18-2)14(16)9-13/h3-10H,17H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEZLXQZVQUVANU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C2=CC(=C(C=C2)OC)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.